molecular formula C9H14OSi B1583874 3-(Trimethylsilyl)phenol CAS No. 17881-95-7

3-(Trimethylsilyl)phenol

Cat. No. B1583874
CAS RN: 17881-95-7
M. Wt: 166.29 g/mol
InChI Key: ZZSAAXNTJKNMDX-UHFFFAOYSA-N
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Patent
US05306604

Procedure details

Next, a dry 3 l, 3-neck flask, equipped with a mechanical stirrer and reflux condenser, and connected to a mineral oil bubbler, was flushed with a stream of argon. The flask was charged with substituted phenol (B) (200 g, 800 mmol), fresh magnesium turnings (21.6 g, 0.89 mol), THF (900 ml), and maintained at about 0° C. in an ice bath. Methyl iodide (2 ml) was added as the catalyst to initiate reaction. The reaction was kept under control by carefully applying and removing the ice bath as necessary to counter the significant heat generated. The resulting mixture was gently heated to reflux for 30 min to drive the reaction to completion, as evidenced by the dissolution of the magnesium. Once again the mixture was cooled to 0° C. in an ice bath, and chlorotrimethylsilane (133.5 g, 1.2 moles) was added. The resulting mixture was gently refluxed and monitored by thin layer chromatography (TLC) to completion. The mixture was subsequently cooled to about 0° C., and 800 ml of water was slowly added to hydrolyze the silyl ether and magnesium salts. The organic layer was separated, washed with 2×100 ml portions of brine and dried over sodium sulfate. Removal of the volatile solvents provided 3-trimethylsilylphenol (C) as a yellow oil, further purified by flash chromatography (ligroin 950:ether=15:1) 116 g, 85% yield).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
133.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
800 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:8][Si](C)(C)C)[CH:5]=[CH:6][CH:7]=1.[Mg].CI.Cl[Si:17]([CH3:20])([CH3:19])[CH3:18].[SiH3]O[SiH3]>O.C1COCC1>[CH3:18][Si:17]([CH3:20])([CH3:19])[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O[Si](C)(C)C
Name
Quantity
21.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
133.5 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH3]O[SiH3]
Step Six
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next, a dry 3 l, 3-neck flask, equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
was flushed with a stream of argon
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
removing the ice bath as necessary
TEMPERATURE
Type
TEMPERATURE
Details
significant heat
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was gently heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction to completion
TEMPERATURE
Type
TEMPERATURE
Details
Once again the mixture was cooled to 0° C. in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was gently refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently cooled to about 0° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2×100 ml portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the volatile solvents

Outcomes

Product
Name
Type
product
Smiles
C[Si](C=1C=C(C=CC1)O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.